Cas no 2138345-22-7 (Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate)

Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate 化学的及び物理的性質
名前と識別子
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- EN300-732155
- methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate
- 2138345-22-7
- Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate
-
- インチ: 1S/C13H12ClNO3/c1-17-9-3-4-11-10(7-9)8(5-12(14)15-11)6-13(16)18-2/h3-5,7H,6H2,1-2H3
- InChIKey: MMVQSZWKTAQOCH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(CC(=O)OC)=C2C=C(C=CC2=N1)OC
計算された属性
- せいみつぶんしりょう: 265.0505709g/mol
- どういたいしつりょう: 265.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 48.4Ų
Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732155-1.0g |
methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate |
2138345-22-7 | 1g |
$0.0 | 2023-06-06 |
Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate 関連文献
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetateに関する追加情報
Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate (CAS No. 2138345-22-7): A Comprehensive Overview
Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate, identified by its CAS number 2138345-22-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of quinoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate make it a promising candidate for further investigation in various pharmacological contexts.
The molecular structure of this compound consists of a quinoline core substituted with a chloro group at the 2-position and a methoxy group at the 6-position, coupled with an acetic acid methyl ester moiety at the 4-position. This specific arrangement of functional groups contributes to its unique chemical properties and biological interactions. The presence of the chloro group enhances electrophilicity, making it susceptible to nucleophilic substitution reactions, while the methoxy group introduces hydrophilicity and potential metabolic stability. The acetic acid methyl ester side chain provides a site for further derivatization, enabling the synthesis of analogs with tailored biological activities.
In recent years, quinoline derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The< strong>Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate has shown particular promise in preclinical studies as a potential scaffold for developing novel therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors has been explored in various disease models.
One of the most intriguing aspects of this compound is its potential application in oncology research. Quinoline derivatives have been reported to inhibit the growth of cancer cells by targeting key signaling pathways involved in cell proliferation and survival. Studies have demonstrated that compounds similar to Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate can induce apoptosis in certain cancer cell lines while exhibiting minimal toxicity towards healthy cells. This selective toxicity makes it an attractive candidate for further development into an anticancer drug.
Additionally, the< strong>Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate has been investigated for its antimicrobial properties. Quinoline derivatives are known to possess broad-spectrum activity against bacteria, fungi, and parasites. The structural features of this compound contribute to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes. This has led to interest in its potential use as an alternative treatment for multidrug-resistant infections.
The synthesis of Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of a quinoline intermediate, followed by functional group transformations to introduce the chloro and methoxy groups. The final step involves coupling the acetic acid methyl ester moiety to complete the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity.
The pharmacokinetic properties of this compound are also of great interest. Research has focused on understanding how< strong>Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate is absorbed, distributed, metabolized, and excreted by the body. These studies are crucial for optimizing dosing regimens and minimizing potential side effects. Preliminary data suggest that the compound exhibits moderate bioavailability and a reasonable half-life, making it suitable for repeated administration in therapeutic settings.
In conclusion, Methyl 2-(2-chloro-6-methoxyquinolin-4-yl)acetate (CAS No. 2138345-22-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable tool for further research in drug discovery. As our understanding of its pharmacological properties continues to grow, this compound holds great promise for addressing various therapeutic challenges in medicine.
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